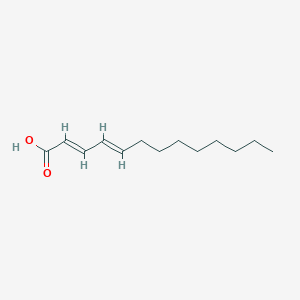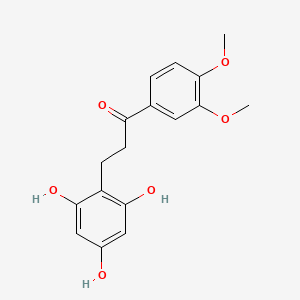
Alogliptin Impurity 07
Overview
Description
Alogliptin Impurity 07 is a byproduct or contaminant that can be found during the synthesis of the pharmaceutical compound alogliptin. Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to manage blood sugar levels in patients with type 2 diabetes mellitus . Impurities like this compound are critical to monitor and control due to their potential impact on the efficacy and safety of the pharmaceutical product .
Mechanism of Action
Target of Action
Alogliptin Impurity 07, also known as 2,2’-((6-chloro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzonitrile, primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that inactivates incretin hormones, which are involved in the regulation of glucose metabolism .
Mode of Action
This compound acts as a DPP-4 inhibitor . It inhibits the DPP-4 enzyme, which normally degrades the incretins glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1) . The inhibition of DPP-4 increases the amount of active plasma incretins, which helps with glycemic control .
Biochemical Pathways
By inhibiting DPP-4, this compound prolongs the action of incretin hormones, leading to increased insulin release and decreased glucagon levels . This results in a decrease in hepatic glucose production and an increase in glucose uptake, thereby helping to regulate blood glucose levels .
Pharmacokinetics
It is known that peak inhibition of dpp-4 occurs within 2-3 hours after administration . Inhibition of DPP-4 remains above 80% at 24 hours for doses greater than or equal to 25 mg . This compound also demonstrates decreases in postprandial glucagon while increasing postprandial active GLP-1 levels compared to placebo over an 8-hour period following a standardized meal .
Result of Action
The primary result of this compound’s action is the regulation of blood glucose levels . By inhibiting DPP-4 and increasing the levels of active incretins, it promotes insulin release and inhibits glucagon secretion . This leads to decreased hepatic glucose production and increased glucose uptake, helping to maintain normal blood glucose levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of potentially genotoxic impurities (PGIs) in pharmaceutical substances and products can have an impact on human health . These impurities can cause breakage and rearrangements of chromosomes, or mutations which may lead to the development of cancers . Therefore, it is crucial to monitor these impurities at allowed limits to minimize their harmful effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alogliptin Impurity 07 typically involves the use of reactive bases such as pyridine, 3-aminopyridine, 4-dimethylaminopyridine, and N, N-dimethylamine . These bases are used in the preparation of alogliptin and can lead to the formation of impurities due to their electrophilic functional groups .
Industrial Production Methods: In industrial settings, the production of alogliptin involves stringent quality control measures to minimize the presence of impurities like this compound. Techniques such as liquid chromatography–mass spectrometry (LC–MS) are employed to detect and quantify these impurities, ensuring they remain within acceptable limits .
Chemical Reactions Analysis
Types of Reactions: Alogliptin Impurity 07 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents leading to the formation of oxidized products.
Reduction: Reaction with reducing agents resulting in the reduction of functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the reactive sites present in the impurity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary based on the type of substitution, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could result in the formation of amines or alcohols .
Scientific Research Applications
Alogliptin Impurity 07 is primarily studied in the context of pharmaceutical research to ensure the safety and efficacy of alogliptin. Its applications include:
Biology: Studied for its potential biological effects and interactions with biological systems.
Medicine: Monitored in pharmaceutical formulations to ensure patient safety and drug efficacy.
Industry: Employed in quality control processes to maintain the purity of alogliptin during production.
Comparison with Similar Compounds
- Pyridine
- 3-Aminopyridine
- 4-Dimethylaminopyridine
- N, N-Dimethylaniline
Comparison: Alogliptin Impurity 07 is unique due to its specific formation during the synthesis of alogliptin. While similar compounds like pyridine and 3-aminopyridine are also reactive bases used in various chemical syntheses, this compound is specifically associated with the production of alogliptin . Its monitoring and control are crucial to ensure the safety and efficacy of the final pharmaceutical product .
Properties
IUPAC Name |
2-[[6-chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O2/c21-18-9-19(26)25(13-17-8-4-2-6-15(17)11-23)20(27)24(18)12-16-7-3-1-5-14(16)10-22/h1-9H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEYVZYCZVUXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC(=O)N(C2=O)CC3=CC=CC=C3C#N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














